

An In-depth Technical Guide to the Physicochemical Properties of Gadolinium-DTPA-BSA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DTPA-BSA (Gd)**

Cat. No.: **B15547215**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-DTPA-Bovine Serum Albumin (Gd-DTPA-BSA) is a macromolecular contrast agent designed for magnetic resonance imaging (MRI). It is synthesized by conjugating the chelating agent diethylenetriaminepentaacetic acid (DTPA) to bovine serum albumin (BSA), followed by the chelation of gadolinium (Gd^{3+}) ions. This conjugation to a protein carrier enhances the relaxivity of the gadolinium ion and prolongs its circulation time in the bloodstream, making it a valuable tool for various diagnostic imaging applications, including tumor and vascular imaging. This technical guide provides a comprehensive overview of the core physicochemical properties of Gd-DTPA-BSA, including detailed experimental protocols for its synthesis and characterization.

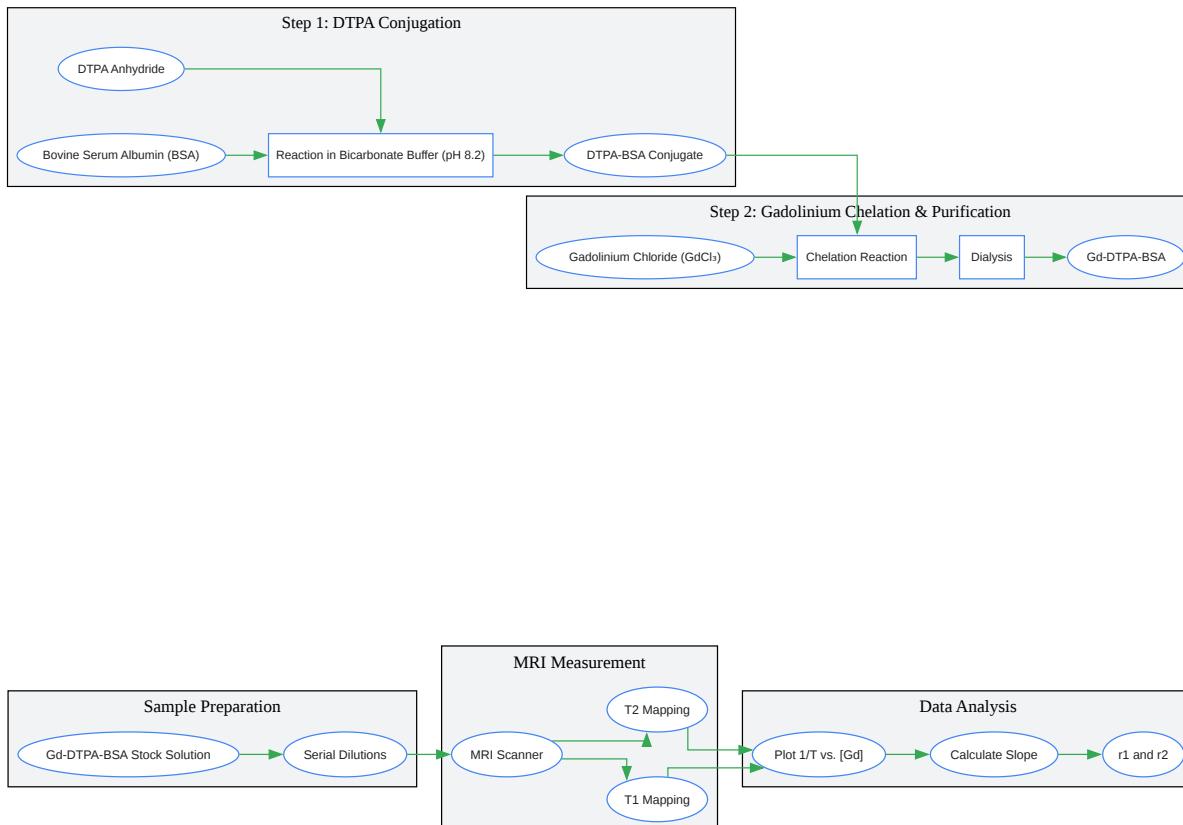
Physicochemical Properties

The key physicochemical properties of Gd-DTPA-BSA are summarized in the tables below. These properties are crucial for its function as an effective and safe MRI contrast agent.

Property	Typical Value(s)	Significance in MRI Application
Molecular Weight	~92,000 Da [1]	The high molecular weight restricts the agent to the intravascular space, making it an effective blood pool agent. [1]
Gd ³⁺ per BSA Molecule	19 - 27 [1]	A higher number of Gd ³⁺ ions per BSA molecule leads to a greater enhancement of the MRI signal.
Longitudinal Relaxivity (r ₁)	14.9 - 19.72 mM ⁻¹ s ⁻¹	High r ₁ relaxivity results in a brighter signal on T1-weighted MRI images, leading to enhanced contrast.
Transverse Relaxivity (r ₂)	Variable	The r ₂ /r ₁ ratio influences the overall contrast enhancement and can provide additional information about the tissue microenvironment.
Particle Size (Hydrodynamic Diameter)	~30 nm	The particle size influences the biodistribution and clearance of the contrast agent.
Zeta Potential	Variable (typically negative)	The surface charge affects the stability of the nanoparticle dispersion and its interaction with biological components.
Stability Constant (log K)	~20.0 [1]	A high stability constant is crucial to prevent the release of toxic free Gd ³⁺ ions in vivo. [1]

Table 1: Key Physicochemical Properties of Gd-DTPA-BSA

Parameter	Value ($\text{mM}^{-1}\text{s}^{-1}$)	Magnetic Field Strength (T)	Solvent	Reference
Longitudinal Relaxivity (r_1)	14.9	Not Specified	Not Specified	
Longitudinal Relaxivity (r_1)	19.72	Not Specified	Not Specified	
Transverse Relaxivity (r_2)	Not Specified	Not Specified	Not Specified	


Table 2: Relaxivity Data for Gd-DTPA-BSA

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Gd-DTPA-BSA are provided below. These protocols are intended to serve as a guide for researchers in the field.

Synthesis of Gd-DTPA-BSA

The synthesis of Gd-DTPA-BSA is a two-step process involving the conjugation of DTPA to BSA, followed by the chelation of gadolinium.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Albumin labeled with Gd-DTPA. An intravascular contrast-enhancing agent for magnetic resonance blood pool imaging: preparation and characterization - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Gadolinium-DTPA-BSA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547215#physicochemical-properties-of-gadolinium-dtpa-bsa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com